molecular formula C22H23NO5S2 B2363351 N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 923217-68-9

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No. B2363351
CAS RN: 923217-68-9
M. Wt: 445.55
InChI Key: WKZYNKIJNHVOOV-UHFFFAOYSA-N
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Description

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as MTS-TOS and is a member of the acetamide family of compounds.

Scientific Research Applications

Anion Coordination and Molecular Geometry

The study by Kalita and Baruah (2010) discusses the spatial orientation of amide derivatives, including compounds related to N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide, in anion coordination. It highlights how different amide derivatives assume specific geometries (like tweezer-like or S-shaped geometries) that facilitate the self-assembly of salts through weak interactions, resulting in structures with potential application in the design of molecular channels and sensors D. Kalita, J. Baruah, 2010.

Enzyme Inhibition for Therapeutic Applications

Research by Virk et al. (2018) on new 3,4,5-trisubstituted-1,2,4-triazole analogues, synthesized through both conventional and microwave-assisted protocols, demonstrates the potential of certain amide derivatives as enzyme inhibitors. These compounds showed inhibitory activity against bovine carbonic anhydrase and acetylcholinesterase, suggesting their utility in therapeutic applications, particularly in managing conditions related to enzyme dysfunction N. Virk et al., 2018.

Co-crystal Formation and Drug Development

A study on co-crystals and salts of quinoline derivatives, including compounds similar to N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide, was conducted by Karmakar, Kalita, and Baruah (2009). This research is significant for drug development, demonstrating how co-crystal formation with specific partners can influence the physical properties of pharmaceutical compounds, potentially affecting their solubility, stability, and bioavailability A. Karmakar, D. Kalita, J. Baruah, 2009.

Synthesis and Application in Pharmaceutical Products

Sakai et al. (2022) reported on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, showcasing the versatility of these compounds in the synthesis of N-alkylacetamides and carbamates. This research illustrates the broader utility of specific amide derivatives in the synthesis of pharmaceutical products, highlighting the role of such compounds in developing natural and synthetic medicinal agents Takeo Sakai et al., 2022.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-16-5-3-6-18(13-16)28-15-22(24)23-14-21(20-7-4-12-29-20)30(25,26)19-10-8-17(27-2)9-11-19/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZYNKIJNHVOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(m-tolyloxy)acetamide

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